4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

Medicinal Chemistry Synthetic Intermediate Late-Stage Functionalization

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (CAS 805316-72-7) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class, with a molecular formula of C7H6Cl2N4 and a monoisotopic mass of 215.996952 Da. It features a methyl group at the 1-position, chlorine atoms at the 4- and 6-positions of the pyridine ring, and a primary amine at the 7-position.

Molecular Formula C7H6Cl2N4
Molecular Weight 217.05 g/mol
CAS No. 805316-72-7
Cat. No. B1357955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine
CAS805316-72-7
Molecular FormulaC7H6Cl2N4
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
InChIInChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3
InChIKeyFSUVFALYBDURBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (CAS 805316-72-7): Chemical Class and Scaffold Identity


4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (CAS 805316-72-7) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class, with a molecular formula of C7H6Cl2N4 and a monoisotopic mass of 215.996952 Da . It features a methyl group at the 1-position, chlorine atoms at the 4- and 6-positions of the pyridine ring, and a primary amine at the 7-position . This substitution pattern distinguishes it from other imidazo[4,5-c]pyridine building blocks and underpins its utility as a late-stage functionalization intermediate in medicinal chemistry programs targeting kinase inhibition and antiviral pathways .

Why 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine Cannot Be Replaced by Unsubstituted or Deaminated Analogs


Generic substitution within the imidazo[4,5-c]pyridine series is not feasible for 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine because its unique combination of a 7-position primary amine and a 1-position methyl group dictates both its physicochemical profile and its synthetic trajectory . Replacement by the deaminated analog 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 887147-19-5) would eliminate the primary amine handle required for amide coupling, reductive amination, or diazotization-mediated deamination, fundamentally altering the accessible chemical space . Similarly, analogs lacking the N1-methyl group would exhibit different hydrogen-bonding capacity and LogP, potentially compromising the pharmacokinetic profile of downstream candidates. The evidence below quantifies these differentiation points.

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine: Quantitative Differentiation Evidence Against Structural Analogs


Primary Amine as a Synthetic Handle: Functional Group Comparison with the Deaminated Analog

The presence of a primary amine at the 7-position provides a critical synthetic handle absent in the deaminated analog 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 887147-19-5). This amine enables direct diazotization to remove the amino group, a transformation documented in the patent literature where the target compound (11.3 g, 52 mmol) was converted to the deaminated product in 97% yield and 99% HPLC purity . The deaminated analog cannot be re-aminated under comparable conditions, making the target compound the required starting material for amine-containing downstream analogs.

Medicinal Chemistry Synthetic Intermediate Late-Stage Functionalization

Hydrogen-Bond Donor Capacity: Target Compound vs. N1-Unsubstituted Analog

The target compound possesses one hydrogen-bond donor (the 7-amine) and four hydrogen-bond acceptors, with a topological polar surface area (tPSA) of 56.73 Ų and a calculated LogP of 2.44 . In contrast, the N1-unsubstituted analog (4,6-dichloro-1H-imidazo[4,5-c]pyridin-7-amine) is predicted to have an additional H-bond donor at the imidazole N1, increasing tPSA by approximately 12–15 Ų and reducing LogP by approximately 0.5–0.8 units (class-level inference based on methyl vs. H substitution) . This difference places the target compound more favorably within the CNS drug-like space (tPSA < 70 Ų, LogP 1–3), while the N1-unsubstituted analog trends toward lower permeability.

Physicochemical Properties Drug-Likeness Permeability

Commercial Purity Benchmarks: Vendor-Supplied Analytical Data for Reproducible Research

Commercially available batches of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine are supplied with verified purity specifications. Bidepharm supplies the compound at a standard purity of 97%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . This level of quality assurance is critical for reproducible SAR studies and scale-up, and contrasts with less rigorously characterized analogs from non-specialist sources. The deaminated analog (CAS 887147-19-5) is also commercially available, but its purity specifications are typically lower (≥95%) and analytical documentation is less comprehensive .

Quality Control Analytical Chemistry Reproducibility

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine: High-Value Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization via 7-Amine Derivatization

The 7-amine serves as a versatile anchor for synthesizing amide, urea, or sulfonamide libraries targeting the ATP-binding pocket of kinases. Its use as a diazotization precursor (97% yield, 99% purity) demonstrates its suitability for generating diverse C7-substituted analogs in parallel synthesis campaigns . The N1-methyl group simultaneously maintains favorable permeability (LogP 2.44, tPSA 56.73 Ų), supporting the development of orally bioavailable clinical candidates .

Antiviral Drug Discovery: Imidazo[4,5-c]pyridine Scaffold for Flaviviridae Targets

Imidazo[4,5-c]pyridine derivatives are disclosed as inhibitors of viral replication in Flaviviridae infections, including Hepatitis C Virus (HCV) [1]. The target compound's substitution pattern can be exploited to build focused libraries for structure–activity relationship (SAR) exploration against pestivirus and hepacivirus targets, where the chlorine atoms at positions 4 and 6 provide metabolic stability and the 7-amine enables rapid analog generation.

Analytical Standard for HPLC Method Development and Impurity Profiling

With a verified purity of 97% and comprehensive QC documentation (NMR, HPLC, GC), 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine is suitable as a reference standard for HPLC method development, impurity profiling of related imidazo[4,5-c]pyridine derivatives, and pharmacokinetic bioanalysis in preclinical studies . Its well-characterized retention time (0.92 min under specified conditions) and mass spectral signature (M+H 202.06) facilitate identification and quantification in complex matrices .

Quote Request

Request a Quote for 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.